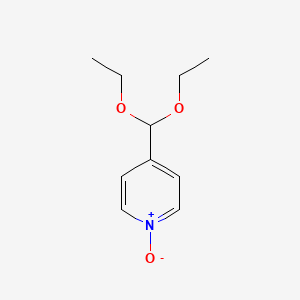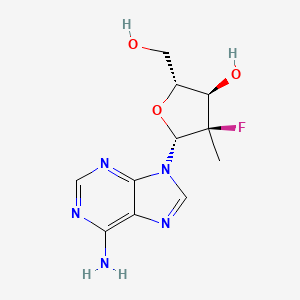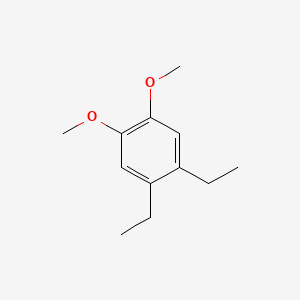
1-Methyl-2-pyrrolidinecarbonitrile
Vue d'ensemble
Description
1-Methyl-2-pyrrolidinecarbonitrile is a chemical compound with the molecular formula C6H10N2 and a molecular weight of 110.16 g/mol. This compound is used in various sectors of research and industry due to its unique chemical properties.
Méthodes De Préparation
1-Methyl-2-pyrrolidinecarbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of L-proline with chloroacetyl chloride, followed by the conversion of the carboxylic acid moiety into the carbonitrile via the corresponding amide intermediate . Another method includes a one-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound, which is then used in industrial-scale telescopic processes .
Analyse Des Réactions Chimiques
1-Methyl-2-pyrrolidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include methanesulfonic acid under reflux in methanol for Fischer indole synthesis.
Applications De Recherche Scientifique
1-Methyl-2-pyrrolidinecarbonitrile is utilized in multiple scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and the development of bioactive molecules.
Medicine: This compound is involved in the synthesis of pharmaceutical agents, including those with anti-inflammatory properties.
Industry: It is used in the production of fine chemicals and other industrial applications.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-pyrrolidinecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, pyrrolidine derivatives are known to interact with enzymes and receptors, influencing biological activities such as anti-inflammatory responses by inhibiting the activity of cyclooxygenase enzymes .
Comparaison Avec Des Composés Similaires
1-Methyl-2-pyrrolidinecarbonitrile can be compared with other similar compounds such as:
2-Pyridinecarbonitrile: This compound has a similar nitrile group but differs in its ring structure and properties.
4-Pyridinecarbonitrile: Another nitrile compound with distinct chemical behavior and applications.
2-Pyrimidinecarbonitrile: This compound contains a pyrimidine ring and exhibits different biological activities.
This compound stands out due to its unique combination of a pyrrolidine ring and a nitrile group, which imparts specific chemical and biological properties.
Propriétés
IUPAC Name |
1-methylpyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-8-4-2-3-6(8)5-7/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPGFSYKBFXDCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3,5-Dimethylphenyl)amino]-2-thioxoacetamide](/img/structure/B1643946.png)


![7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B1643952.png)









